
1-Chloro-3-ethyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethyl-2-fluorobenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 2 are substituted by chlorine, ethyl, and fluorine groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.
Another method involves the Friedel-Crafts alkylation of 1-chloro-2-fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination or alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Sulfonation: Sulfuric acid or oleum is used for sulfonation.
Halogenation: Halogens such as bromine or iodine, in the presence of a catalyst like iron(III) bromide or iron(III) iodide, are used for halogenation reactions.
Major Products
Nitration: 1-Chloro-3-ethyl-2-fluoro-4-nitrobenzene
Sulfonation: 1-Chloro-3-ethyl-2-fluoro-4-sulfonic acid
Halogenation: 1-Chloro-3-ethyl-2-fluoro-4-bromobenzene
Applications De Recherche Scientifique
1-Chloro-3-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethyl-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating ethyl group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing chlorine and fluorine groups influence the regioselectivity of the reaction.
In nucleophilic aromatic substitution reactions, the electron-withdrawing groups stabilize the negative charge on the intermediate, facilitating the substitution process. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-Chloro-3-ethyl-2-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-Chloro-3-fluorobenzene:
1-Chloro-3-ethylbenzene: Lacks the fluorine group, leading to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H8ClF |
|---|---|
Poids moléculaire |
158.60 g/mol |
Nom IUPAC |
1-chloro-3-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |
Clé InChI |
BWLPSOGFVWUWRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


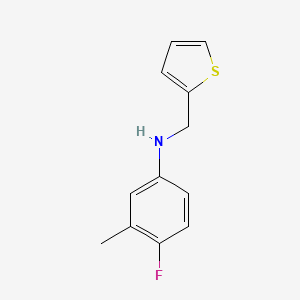
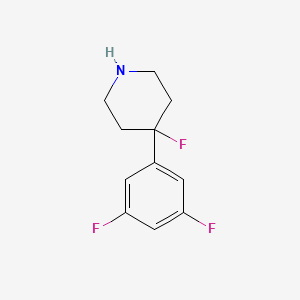
![2-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B15271652.png)

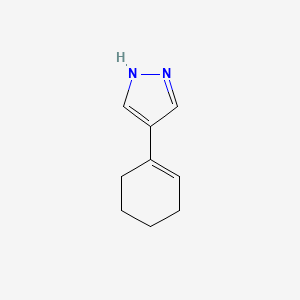
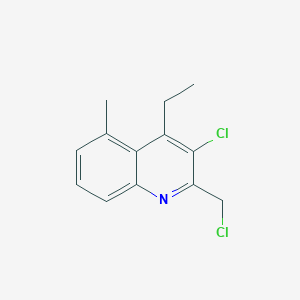
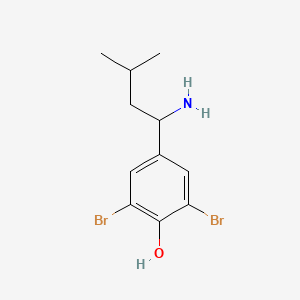
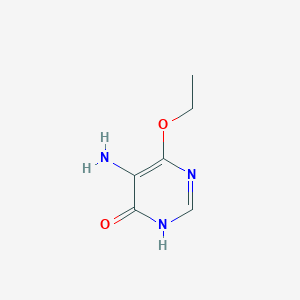

![2-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15271695.png)
![3-[(2,3-Dichlorophenyl)methoxy]azetidine](/img/structure/B15271699.png)



